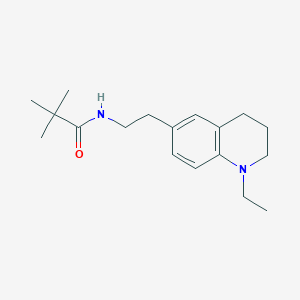

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

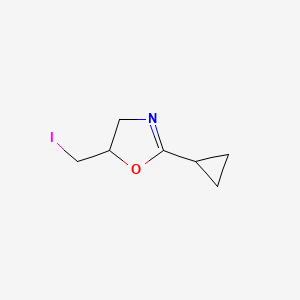

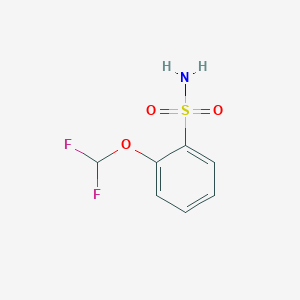

“N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide” is a chemical compound with the CAS Number: 1119452-38-8 . Its molecular weight is 258.41 .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, such as the compound , has been reported to involve a three-component cascade reaction . This involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The synthesis of this compound involves a cascade reaction, which is a sequence of reactions where the product of one reaction serves as the reactant for the next . This includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.41 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Functionalization Techniques

Research in this area explores various synthetic routes and functionalization techniques for compounds related to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide. For instance, studies have demonstrated methods for lateral lithiation of related compounds, leading to the synthesis of tetrahydroisoquinolines with potential for further chemical modifications (Smith, El‐Hiti, & Hegazy, 2010). Additionally, metal-free synthesis techniques have been explored for constructing 3-arylquinolin-2-one derivatives, showcasing innovative approaches to bond formation and aryl migration (Liu et al., 2013; Liu et al., 2016).

Applications in Catalysis and Cyclization Reactions

Several studies have highlighted the use of related compounds in catalysis and cyclization reactions. For example, cobalt-catalyzed cyclization of benzamides with alkynes has been reported, offering a facile route to isoquinolone derivatives (Manoharan & Jeganmohan, 2018). This demonstrates the potential of such compounds in synthesizing complex structures that could have pharmacological applications.

Potential Bioactive Properties

Research has also delved into the synthesis of compounds that might exhibit bioactive properties, such as antitumor activities. The synthesis of functionalized quinazoline entities suggests the exploration of these compounds for their potential medicinal properties (Yao-wu, 2008). This aligns with the broader interest in tetrahydroquinoline and related structures for their diverse biological activities.

Advanced Material Applications

Beyond pharmacological interests, research into related compounds extends to advanced materials. For instance, the study on low-temperature imidized polyimide with curing accelerators touches on the potential of quinoline derivatives in the electronics packaging industry, showcasing the versatility of these compounds in various scientific applications (Huang et al., 2020).

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in various fields such as pharmaceuticals, pesticides, antioxidants, and photosensitizers . Additionally, more research could be conducted to understand its mechanism of action and to uncover more of its physical and chemical properties.

Propiedades

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-5-20-12-6-7-15-13-14(8-9-16(15)20)10-11-19-17(21)18(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFQJYVJQNGUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)

![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)